Ethyl 4-amino-1-ethylpiperidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-1-ethylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12-7-5-10(11,6-8-12)9(13)14-4-2/h3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINVHNEAKGLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Derivatization Pathways of Ethyl 4 Amino 1 Ethylpiperidine 4 Carboxylate
Transformations at the Exocyclic Amino Moiety (Piperidine-4-position)
The primary amino group at the piperidine-4-position is a key site for a variety of chemical modifications, including condensation reactions, nucleophilic couplings, and acylation/alkylation reactions.
Condensation Reactions for Schiff Base Formation
The reaction of the primary amino group of ethyl 4-amino-1-ethylpiperidine-4-carboxylate with aldehydes or ketones leads to the formation of Schiff bases (imines). These condensation reactions are typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. The formation of the azomethine group (-C=N-) is a versatile method for introducing a wide range of substituents into the molecule.
For instance, the condensation of ethyl 4-aminopiperidine-1-carboxylate with various pyridine (B92270) carboxyaldehydes has been shown to produce the corresponding Schiff bases in high yields. acgpubs.orgproquest.com These reactions can often be promoted by microwave irradiation, which can significantly reduce reaction times. proquest.com The resulting Schiff bases are often stable, crystalline solids. A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse library of Schiff base derivatives. ijacskros.comdergipark.org.trmdpi.com
| Amine Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 4-aminopiperidine-1-carboxylate | 2-Pyridinecarboxaldehyde | Microwave, 900 W, 5 min | Ethyl (E)-4-((pyridin-2-ylmethylene)amino)piperidine-1-carboxylate | 98 | proquest.com |
| Ethyl 4-aminopiperidine-1-carboxylate | 3-Pyridinecarboxaldehyde | Microwave, 900 W, 5 min | Ethyl (E)-4-((pyridin-3-ylmethylene)amino)piperidine-1-carboxylate | 95 | proquest.com |
| Ethyl 4-aminopiperidine-1-carboxylate | 4-Pyridinecarboxaldehyde | Microwave, 900 W, 5 min | Ethyl (E)-4-((pyridin-4-ylmethylene)amino)piperidine-1-carboxylate | 97 | proquest.com |
| 4-(Aminomethyl)piperidine | 4-Bromobenzaldehyde | Methanol (B129727), glacial acetic acid (cat.), 60-70°C, 6-7 h | (E)-1-((Piperidin-4-yl)methyl)-N-(4-bromobenzylidene)methanamine | - | ijacskros.com |
Nucleophilic Coupling with Electrophilic Partners
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of reacting with a variety of electrophilic partners. This reactivity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
One important class of reactions is the Michael addition, or conjugate addition, where the amino group adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgyoutube.commedcraveonline.comorganic-chemistry.org This reaction leads to the formation of β-amino carbonyl compounds. The nucleophilicity of the amino group is a key factor in the success of these reactions. nih.gov
Another significant set of reactions involves the coupling of the amino group with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.govbeilstein-journals.orgnih.govresearchgate.netscilit.com These reactions typically proceed readily at room temperature and provide a straightforward route to these important classes of compounds. The synthesis of a variety of urea and thiourea derivatives of piperidine (B6355638) has been reported, highlighting the versatility of this approach. nih.gov
| Electrophilic Partner | Reaction Type | Product Class | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketone | Michael Addition | β-Amino Ketone | medcraveonline.com |
| Aryl Isocyanate | Nucleophilic Addition | N-Aryl-N'-(1-ethyl-4-(ethoxycarbonyl)piperidin-4-yl)urea | nih.gov |
| Aryl Isothiocyanate | Nucleophilic Addition | N-Aryl-N'-(1-ethyl-4-(ethoxycarbonyl)piperidin-4-yl)thiourea | researchgate.net |
Acylation and Alkylation Reactions at the Amino Group
The primary amino group can be readily acylated with acylating agents such as acid chlorides and anhydrides to form amides. Similarly, alkylation with alkyl halides leads to the formation of secondary and tertiary amines. These reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups and for the protection of the amino group.
The acylation of 4-aminopiperidine derivatives has been utilized in the synthesis of various biologically active molecules. nih.gov For instance, acylation with benzoyl chloride under basic conditions, followed by deprotection, can furnish N-substituted amide analogs. nih.gov Alkylation of the 4-position of the piperidine ring can be achieved through various methods, including the use of isonipecotate as a starting material. nih.gov The alkylation of 4-aminopiperidine derivatives with alkyl bromides is also a common strategy. nih.gov
| Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Benzoyl Chloride | Acylation | N-(1-ethyl-4-(ethoxycarbonyl)piperidin-4-yl)benzamide | nih.gov |
| Benzenesulfonyl Chloride | Sulfonylation | N-(1-ethyl-4-(ethoxycarbonyl)piperidin-4-yl)benzenesulfonamide | nih.gov |
| Alkyl Bromide | Alkylation | N-Alkyl-4-amino-1-ethylpiperidine-4-carboxylate | nih.gov |
Reactivity of the Ethyl Ester Group (Piperidine-4-position)
The ethyl ester group at the 4-position of the piperidine ring is also susceptible to chemical modification, primarily through nucleophilic acyl substitution reactions.
Hydrolysis to Corresponding Carboxylic Acid Derivatives
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemistrysteps.com Base-catalyzed hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated upon acidification to yield the carboxylic acid.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible and is typically driven to completion by using a large excess of water.
Amidation and Transamidation Reactions
The ethyl ester can be converted to an amide through reaction with an amine, a process known as aminolysis or amidation. researchgate.netnih.govlibretexts.orgyoutube.com This reaction is often slower than the hydrolysis of the ester and may require elevated temperatures or the use of a catalyst. The direct conversion of esters to amides is a valuable transformation in organic synthesis.
Transamidation, the reaction of an ester with an amide, is another potential pathway for derivatization, although it is less common than direct amidation. These reactions provide a route to a variety of amide derivatives, further expanding the synthetic utility of this compound.
Reductive Transformations to Alcohol Derivatives
The ester functional group in this compound can be reduced to a primary alcohol, yielding (4-amino-1-ethylpiperidin-4-yl)methanol. This transformation requires the use of a potent reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally insufficient to reduce esters. libretexts.org
Lithium aluminum hydride (LiAlH₄, LAH) is a strong reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comadichemistry.com The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent, exothermic reaction of LAH with water or other protic solvents. adichemistry.comcommonorganicchemistry.com The process involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. A final aqueous workup step is required to protonate the resulting alkoxide and decompose any excess LAH. libretexts.org
Table 1: Conditions for Ester Reduction
| Starting Material | Reagent | Solvent | Product |
|---|
Modifications at the Piperidine Nitrogen (N-1)
The tertiary amine of the N-1 ethylated piperidine ring is a key site for further functionalization, allowing for the synthesis of a variety of derivatives.
The N-1 nitrogen of this compound can undergo further alkylation to form quaternary ammonium (B1175870) salts. researchgate.net This reaction, known as quaternization, involves treating the parent compound with an alkylating agent, typically an alkyl halide such as methyl iodide or ethyl bromide. researchgate.net The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
These reactions can be carried out in various solvents, including acetonitrile or dimethylformamide (DMF). researchgate.netresearchgate.net The resulting quaternary ammonium salts exhibit different properties from their tertiary amine precursor, including increased water solubility and a permanent positive charge. The choice of alkylating agent allows for the introduction of diverse alkyl groups at the N-1 position. mdpi.com
Table 2: N-Alkylation Products
| Starting Material | Alkylating Agent | Solvent | Product |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Acetonitrile | 1-Ethyl-1-methyl-4-(ethoxycarbonyl)-4-aminopiperidinium iodide |
| This compound | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Acetonitrile | 1-Benzyl-1-ethyl-4-(ethoxycarbonyl)-4-aminopiperidinium bromide |
The tertiary nitrogen atom of the piperidine ring can be oxidized to form an N-oxide derivative. This transformation is a common metabolic pathway for tertiary amines and can also be achieved synthetically. google.comnih.gov The oxidation converts the tertiary amine into a more polar N-oxide functional group.
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The reaction involves the direct transfer of an oxygen atom from the oxidant to the nitrogen atom of the piperidine ring. The resulting N-oxides are often more water-soluble than the parent amine and can sometimes act as prodrugs, being reduced back to the active tertiary amine in vivo. google.com The synthesis of N-oxides can also be achieved through cyclization reactions that form the N→O bond during the process. mdpi.com
Investigation of Reaction Mechanisms and Compound Stability
Understanding the mechanistic pathways and stability of this compound is crucial for predicting its behavior in various chemical environments.
Nucleophilic Aromatic Substitution (SNAr): The 4-amino group of the piperidine ring can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. nbinno.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.com The mechanism is typically a two-step addition-elimination process. The amine nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com This pathway allows for the covalent attachment of the piperidine scaffold to various aromatic systems.
Ester Cleavage: The ethyl ester group can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. It is typically performed by heating the ester in the presence of excess water and a strong acid catalyst. libretexts.orglibretexts.org The reaction is reversible and leads to the formation of 4-amino-1-ethylpiperidine-4-carboxylic acid and ethanol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org This reaction is irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. youtube.com The final products are the corresponding carboxylate salt and ethanol. libretexts.org
The stability of this compound is dependent on the specific conditions. The functional groups present—a tertiary amine, a primary amine, and an ester—dictate its reactivity.
Thermal Stability: While specific data is limited, compounds with similar functional groups are generally stable at room temperature but can decompose at elevated temperatures. The conditions required for saponification (heating with a strong base) suggest a reasonable degree of thermal stability. libretexts.org
Advanced Spectroscopic and Crystallographic Structural Characterization of Ethyl 4 Amino 1 Ethylpiperidine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
No specific ¹H and ¹³C NMR data for Ethyl 4-amino-1-ethylpiperidine-4-carboxylate could be located in the reviewed sources.
Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)
Information regarding 2D NMR studies (COSY, HSQC, HMBC) for the structural elucidation of this compound is not available in the public domain.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) Spectroscopy
Detailed experimental IR spectroscopic data, including specific absorption bands for the functional groups present in this compound, could not be found.
Raman Spectroscopy
No Raman spectroscopic data for this compound has been reported in the available scientific literature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, is not documented in the searched scientific databases.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the primary ion expected would be the protonated molecule, [M+H]⁺. The generation of this ion involves the protonation of one of the basic nitrogen atoms, most likely the more accessible primary amine at the 4-position or the tertiary amine within the piperidine (B6355638) ring.
Further fragmentation of the parent ion under collision-induced dissociation (CID) would likely proceed through characteristic pathways for substituted piperidines. Key fragmentation patterns would include the loss of the ethyl group from the ester, the entire ethoxycarbonyl group, or cleavage of the piperidine ring itself. The resulting fragment ions would provide definitive structural information.
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| m/z (amu) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 201.16 | [M+H]⁺ | Protonated parent molecule |
| 172.15 | [M-C₂H₅]⁺ | Loss of the ethyl group from the ester |
| 128.12 | [M-COOC₂H₅]⁺ | Loss of the ethoxycarbonyl group |
| 100.12 | [C₅H₁₀N(C₂H₅)]⁺ | α-cleavage of the piperidine ring |
Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound. For this compound (C₁₀H₂₀N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimentally determined mass that is within a few parts per million (ppm) of the theoretical value provides strong evidence for the assigned molecular formula.
Table 2: Theoretical Exact Mass Data for this compound
| Molecular Formula | Ion | Theoretical Exact Mass (amu) |
|---|
X-ray Diffraction Crystallography for Solid-State Structure and Conformational Analysis
Determination of Crystal System and Space Group
The initial step in crystallographic analysis involves determining the crystal system and space group. This is achieved by analyzing the diffraction pattern of the crystal. For substituted piperidine derivatives, it is common to find them crystallizing in centrosymmetric space groups such as P2₁/c (monoclinic) or P-1 (triclinic), although other space groups are possible. The unit cell dimensions (a, b, c, α, β, γ) would be precisely determined.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The presence of a primary amine and a carbonyl group in this compound makes it a prime candidate for forming intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These interactions are crucial in dictating the packing of the molecules in the crystal lattice. A detailed analysis would reveal the geometry and strength of these hydrogen bonds, which could include N-H···O and N-H···N interactions, forming chains, sheets, or more complex three-dimensional networks.
Table 3: Potential Hydrogen Bond Parameters in the Crystal Structure of an this compound Salt
| Donor-H···Acceptor | Typical D-H Distance (Å) | Typical H···A Distance (Å) | Typical D···A Distance (Å) | **Typical D-H···A Angle (°) ** |
|---|---|---|---|---|
| N-H···O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |
Conformational Preferences and Torsion Angle Analysis in the Crystalline State
The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents—the ethyl group on the nitrogen and the amino and ethoxycarbonyl groups at the 4-position—will occupy either axial or equatorial positions. A detailed analysis of the torsion angles within the piperidine ring would confirm its chair conformation. Furthermore, the analysis would reveal the rotational conformation of the ethoxycarbonyl group and the orientation of the ethyl group on the nitrogen. These conformational details are vital for understanding the molecule's shape and potential interactions with other molecules.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 4-amino-1-piperidinecarboxylate |
| ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate |
| P2₁/c |
Report on the Unavailability of Computational Chemistry Data for this compound
Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no publicly available research data corresponding to the specific computational and theoretical studies requested for the compound This compound .
The user's request specified a detailed article outline focusing on:
Quantum Chemical Calculations: Including Density Functional Theory (DFT) optimizations, Molecular Electrostatic Potential (MEP) mapping, and the prediction of spectroscopic properties like NMR chemical shifts and vibrational frequencies.
Molecular Docking and Dynamics Simulations: Including the prediction of binding modes with biological macromolecules and the evaluation of binding affinities and non-covalent interactions.
The investigation has concluded that no peer-reviewed articles, scholarly publications, or database entries contain the specific computational analyses required to generate a scientifically accurate article for "this compound."
While research exists for structurally similar but distinct compounds, such as Ethyl 4-aminopiperidine-1-carboxylate (CAS 58859-46-4) sigmaaldrich.comacgpubs.orgproquest.com and Ethyl 4-aminobenzoate researchgate.netnih.gov, the data from these studies cannot be substituted. The presence of an additional ethyl group on the piperidine nitrogen in the requested compound significantly alters its electronic structure, molecular geometry, and potential biological interactions. Using data from related molecules would be scientifically inaccurate and would not adhere to the strict instructions to focus solely on the specified chemical entity.
Given the explicit instructions to generate a thorough, informative, and scientifically accurate article based on a precise outline and the established absence of the necessary source data for "this compound," it is not possible to fulfill the request without compromising the core principles of accuracy and scientific integrity.
Therefore, the generation of the requested article cannot proceed.
Computational Chemistry and Theoretical Studies on the Ethyl 4 Amino 1 Ethylpiperidine 4 Carboxylate System
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Conformational Dynamics in Solution and Biological Environments
The conformational landscape of Ethyl 4-amino-1-ethylpiperidine-4-carboxylate is fundamentally governed by the piperidine (B6355638) ring, a saturated heterocycle that preferentially adopts a chair conformation to minimize angular and torsional strain. Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations on analogous piperidine systems, provide significant insights into its likely structural behavior in different environments. researchgate.net The stability of the chair form over other potential conformers, such as the twist-boat, is a well-established principle for six-membered rings.
In this chair conformation, substituents can occupy either axial or equatorial positions. For this compound, three key substituents are present: the ethyl group on the nitrogen atom (N1), and the amino and ethyl carboxylate groups at the C4 position. To minimize steric hindrance, particularly 1,3-diaxial interactions, bulky substituents favor the more spacious equatorial positions. Therefore, the N-ethyl group is expected to predominantly occupy the equatorial position. At the C4 position, both the amino group and the ethyl carboxylate group are attached to the same carbon. This gem-disubstitution pattern leads to one group being axial and the other equatorial in the most stable chair conformation. The specific preference would be influenced by intramolecular interactions and the surrounding environment.
Molecular dynamics simulations performed in explicit solvent models are crucial for understanding the dynamic behavior of such molecules in solution. researchgate.netnih.gov In an aqueous (polar) environment, the molecule's conformation can be influenced by hydrogen bonding interactions between the solvent and the polar functional groups of the molecule, namely the amino group, the ester's carbonyl oxygen, and the piperidine nitrogen. These interactions can stabilize specific rotamers of the substituent groups and influence the subtle geometries of the piperidine ring.
When considering a biological environment, such as the lipid bilayer of a cell membrane, the conformational dynamics become more complex. The molecule's orientation and conformation would be dictated by its amphipathic nature. The ethyl groups (on the nitrogen and in the ester) introduce lipophilic character, which would favor interactions with the hydrophobic core of the membrane. Conversely, the polar amino group would likely seek interaction with the polar head groups of the phospholipids (B1166683) or the aqueous interface. MD simulations in a simulated membrane environment would be necessary to fully elucidate the preferential partitioning, orientation, and conformational adaptations of the molecule within this heterogeneous environment.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Identification of Key Structural Features Influencing Biological Activity
Structure-activity relationship (SAR) studies on related 4-aminopiperidine (B84694) and N-substituted piperazine (B1678402) analogs help to identify the key structural motifs of this compound that are likely crucial for its biological activity. mdpi.comnih.govnih.gov The molecule can be deconstructed into several key pharmacophoric features:
The Piperidine Scaffold: This core ring structure acts as a non-planar scaffold, positioning the functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. Its saturated nature provides structural rigidity compared to aromatic rings.
The Tertiary Amine (N1): The nitrogen atom within the piperidine ring is a basic center. At physiological pH, it can be protonated, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket. The N-ethyl substituent provides steric bulk and increases lipophilicity compared to an unsubstituted or N-methyl analog, which can influence binding affinity and selectivity. SAR studies on similar scaffolds have shown that the nature of the N-substituent is often critical for activity. mdpi.com
The 4-Amino Group: This primary amine is a key hydrogen-bonding moiety. It can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). Its presence is often vital for anchoring the ligand within the binding site of a receptor or enzyme.
The 4-Ethyl Carboxylate Group: This ester group contributes multiple potential interactions. The carbonyl oxygen is a strong hydrogen bond acceptor. The entire ethyl ester moiety adds lipophilicity and can engage in van der Waals or hydrophobic interactions. The size and electronic nature of this ester group can be modified to probe its role in binding and to modulate the molecule's pharmacokinetic properties.
Studies on analogous compounds have demonstrated that modifications to any of these regions can dramatically alter biological activity. For instance, in a series of 4-aminopiperidines with antifungal activity, the combination of a specific substituent at the piperidine nitrogen and a long alkyl chain at the 4-amino group was found to be most beneficial for enhancing activity. mdpi.com This highlights the synergistic importance of the substituents at both the N1 and C4 positions.
Predictive Modeling for Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. scispace.comresearchgate.net This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. archivepp.com
To develop a predictive QSAR model for analogues of this compound, a multi-step process would be employed:
Data Set Generation: A series of novel analogues would be designed by systematically modifying the parent structure. Variations could include altering the N-substituent (e.g., replacing N-ethyl with N-propyl, N-benzyl), changing the ester group (e.g., methyl, propyl ester), or substituting the 4-amino group. The biological activity (e.g., IC₅₀ value) of each compound in this training set would need to be determined experimentally.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties.
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net A robust QSAR model must be statistically significant and have high predictive power, which is assessed through rigorous internal and external validation techniques.
An illustrative QSAR model might yield an equation like:
pIC₅₀ = β₀ + β₁(LogP) - β₂(PSA) + β₃(qN1)
Where pIC₅₀ is the negative logarithm of the IC₅₀ value, LogP represents hydrophobicity, PSA is the polar surface area, qN1 is the partial charge on the piperidine nitrogen, and β are the regression coefficients.
The following interactive table illustrates a hypothetical dataset that would be used to generate such a model. It shows a series of analogues, key calculated descriptors, and their corresponding experimental biological activity.
| Compound ID | N1-Substituent | Ester Group | LogP | Polar Surface Area (Ų) | pIC₅₀ (Experimental) |
|---|---|---|---|---|---|
| Analog-1 (Parent) | -CH₂CH₃ | -COOCH₂CH₃ | 1.85 | 41.5 | 6.5 |
| Analog-2 | -CH₃ | -COOCH₂CH₃ | 1.34 | 41.5 | 6.2 |
| Analog-3 | -CH₂CH₂CH₃ | -COOCH₂CH₃ | 2.36 | 41.5 | 6.8 |
| Analog-4 | -CH₂CH₃ | -COOCH₃ | 1.32 | 41.5 | 6.3 |
| Analog-5 | -CH₂-Ph | -COOCH₂CH₃ | 3.45 | 41.5 | 7.1 |
By leveraging such validated QSAR models, researchers can screen virtual libraries of potential analogues, predicting their activities and selecting only the most promising candidates for synthesis and further testing, significantly accelerating the drug discovery process. nih.govtechnologynetworks.com
Medicinal Chemistry and Pharmacological Investigations of Ethyl 4 Amino 1 Ethylpiperidine 4 Carboxylate Analogues Excluding Clinical Human Trials
Role as Pharmaceutical Intermediates and Chemical Building Blocks
The ethyl 4-amino-1-ethylpiperidine-4-carboxylate scaffold is a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its structural features allow for its incorporation into larger molecules designed to interact with specific biological targets.
Utility in the Synthesis of Central Nervous System (CNS) Targeting Agents
The piperidine (B6355638) ring is a common motif in drugs targeting the central nervous system due to its ability to impart favorable physicochemical properties, such as improved solubility and the potential to cross the blood-brain barrier. While direct synthesis of CNS agents from this compound is not extensively detailed in the provided sources, related structures are fundamental. For instance, a series of 3-amino-4-(p-aminophenyl)isoquinolines bearing a bis(2-chloroethyl)amino group were synthesized as potential CNS antitumor agents. nih.gov The core piperidine structure is also integral to many psychoactive compounds, where modifications to the ring and its substituents can fine-tune their affinity for various CNS receptors.
Precursors for Novel Analgesic and Anticonvulsant Compounds
The 4-aminopiperidine-4-carboxylate framework is a cornerstone in the development of potent synthetic opioids. An efficient synthesis has been developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is a key intermediate in the creation of highly active narcotic analgesics like remifentanil and other novel fentanyl analogues. researchgate.net The synthesis begins with 1-benzylpiperidin-4-one and proceeds through a Strecker-type condensation to yield an anilino-nitrile, which is subsequently hydrolyzed and esterified. researchgate.net Further studies on ethyl 4-phenylpiperidine-4-carboxylates, related to pethidine, have shown that replacing the N-methyl group with substituents containing ether linkages can significantly increase analgesic potency in rats. nih.gov
Formation of Impurities in Related Drug Synthesis (e.g., Domperidone)
Ethyl 4-aminopiperidine-1-carboxylate is utilized as an intermediate in the synthesis of the prokinetic and antiemetic agent Domperidone. lookchem.com The synthesis of Domperidone involves the coupling of two key benzimidazolone derivatives: N-halopropyl-2-benzimidazolone and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone. nih.gov The latter intermediate is prepared from a 4-aminopiperidine (B84694) precursor. nih.gov Due to the complexity of multi-step syntheses, impurities related to starting materials and intermediates can arise. In the case of Domperidone, several process-related impurities have been identified, such as 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Domperidone EP Impurity A) and 1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one (Domperidone Impurity 1). synzeal.comcleanchemlab.com The presence of unreacted starting materials or by-products from side reactions necessitates rigorous quality control in the manufacturing process.
In Vitro Biological Activity Screening and Target Identification for Derivatives
Derivatives of the core 4-aminopiperidine-4-carboxylate structure have been synthesized and screened against various biological targets, revealing potent inhibitory activity against specific enzymes and high binding affinity for key neurotransmitter receptors.
Enzyme Inhibition Assays (e.g., Protein Kinase B, Human Carbonic Anhydrase Isoforms)
Protein Kinase B (Akt) Inhibition: Protein kinase B (PKB or Akt) is a critical enzyme in intracellular signaling pathways that regulate cell growth and survival, making it a significant target in cancer therapy. nih.gov A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are analogues of the title compound, have been identified as potent and orally bioavailable inhibitors of PKB. nih.govnih.gov Optimization of this series provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for PKB over the related kinase PKA. nih.govnih.gov
| Compound | PKBβ IC₅₀ (μM) | PKA IC₅₀ (μM) | Selectivity (PKA/PKBβ) |
|---|---|---|---|
| Example 1 | 0.015 | 2.3 | 153 |
| Example 2 | 0.008 | 0.62 | 78 |
| Example 3 | 0.019 | >50 | >2632 |
| Example 4 | 0.004 | 0.26 | 65 |
Human Carbonic Anhydrase (hCA) Inhibition: Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives were synthesized and showed inhibitory activity at nanomolar concentrations against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov Some of these novel sulfonamides demonstrated potent inhibition of hCA II at subnanomolar levels and were also effective against tumor-associated isoforms hCA IX and XII. nih.govnih.gov
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| 6 | 10.1 | 1.2 | 0.9 | 7.5 |
| 11 | 11.2 | 1.5 | 2.4 | 5.1 |
| 15 | 10.5 | 1.4 | 1.2 | 4.3 |
| 16 | 9.8 | 1.1 | 0.8 | 6.2 |
| 20 | 12.4 | 1.8 | 0.9 | 8.1 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Receptor Binding Studies (e.g., Neurotransmitter Receptors, Serotonin (B10506) Receptors, Dopamine (B1211576) Transporter Ligands)
Dopamine Transporter (DAT) Ligands: The dopamine transporter is a primary target for understanding the mechanism of action of psychostimulants and for developing treatments for neuropsychiatric disorders. Analogues based on the piperidine ring have been developed as potent and selective DAT ligands. nih.gov Specifically, novel 3-aminomethyl- and 4-aminopiperidine analogues of GBR 12909 (a potent DAT inhibitor) were synthesized and evaluated. acs.org These semi-rigid piperidine analogues showed varied binding affinities and selectivities for the dopamine, serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. For example, one 4-aminopiperidine analogue demonstrated stronger binding at the SERT compared to the DAT and NET. acs.org Structure-activity relationship studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues revealed that introducing strong electron-withdrawing substituents on the N-benzyl ring resulted in compounds with high potency and selectivity for the DAT over the SERT. nih.gov
Serotonin and Other Receptors: Derivatives containing a 4-arylpiperazine moiety linked to an ethyl carboxamide have been tested in radioligand binding studies. researchgate.net Several of these molecules showed high affinity in the nanomolar and subnanomolar range at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, with one derivative emerging as a highly affine and selective ligand for the 5-HT1A receptor. researchgate.net The piperidine scaffold is also a component of σ1 receptor ligands which have shown antiproliferative properties. nih.gov Molecular dynamics simulations revealed that the N-substituent on the piperidine ring plays a crucial role in the affinity for the σ1 receptor by influencing interactions within a lipophilic binding pocket. nih.gov
Exploration of Potential Antimicrobial and Antiviral Activities
The 4-aminopiperidine scaffold, a core component of the titular compound, has served as a template for the development of novel antimicrobial agents. A library of over 30 different 4-aminopiperidine derivatives was synthesized and evaluated for antifungal properties. mdpi.com These studies identified compounds with significant growth-inhibiting activity against various clinically relevant fungal species, including Candida spp. and Aspergillus spp. mdpi.com The mechanism of this antifungal action was traced to the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. mdpi.com
Additionally, the broader class of piperidine derivatives, such as piperidin-4-ones, has been noted for exhibiting bactericidal and fungicidal activities. biomedpharmajournal.org More specifically, 4-Aminopiperidine-4-carboxamide dihydrochloride, a close analogue, has demonstrated in vitro antiviral activity against several human coronaviruses, including SARS-CoV-2 variants. smolecule.com Another class of analogues, piperidin-4-yl-aminopyrimidines, has been identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme, highlighting the potential for this chemical family in antiviral drug discovery. researchgate.net
The following table summarizes the antimicrobial activities of selected 4-aminopiperidine analogues against various pathogens.
| Compound Class | Activity Type | Target Organism/Virus | Notes |
| 4-Aminopiperidines | Antifungal | Candida spp., Aspergillus spp. | Inhibits ergosterol biosynthesis. mdpi.com |
| Piperidin-4-ones | Antibacterial, Antifungal, Antiviral | Various bacteria and fungi | General activity noted for the class. biomedpharmajournal.org |
| 4-Aminopiperidine-4-carboxamide | Antiviral | Human coronaviruses (NL63, OC43), SARS-CoV-2 | Effective concentrations (EC50) in the low micromolar range (1.5-2.5 µM). smolecule.com |
| Piperidin-4-yl-aminopyrimidines | Antiviral | HIV-1 | Inhibit the reverse transcriptase enzyme. researchgate.net |
Mechanistic Elucidation of Biological Effects
The biological effects of this compound analogues have been mechanistically defined at the molecular level in the contexts of cancer and fungal infections.
In oncology, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogues function by directly inhibiting the serine/threonine protein kinase B (PKB/Akt). nih.govnih.gov PKB/Akt is a central node in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. nih.gov By binding to the ATP pocket of the enzyme, these compounds prevent the phosphorylation of numerous downstream substrates (e.g., GSK3β, FKHRL1, BAD, and mTOR) that are essential for promoting cell proliferation and suppressing apoptosis. nih.gov The inhibition of this pathway leads to a halt in cell cycle progression and ultimately, a reduction in tumor growth. nih.govnih.gov
In the realm of antifungal research, 4-aminopiperidine derivatives have been shown to disrupt the fungal ergosterol biosynthesis pathway. mdpi.com Specifically, they act as inhibitors of two key enzymes: sterol C14-reductase and sterol C8-isomerase. mdpi.com Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting its synthesis, these compounds compromise the structural integrity of the fungal cell membrane, leading to cell death. mdpi.com
Current scientific literature on this compound and its direct analogues does not provide evidence for their involvement in the modulation of intracellular pathways related to small interfering RNA (siRNA) or microRNA (miRNA) maturation. The primary mechanisms of action identified for these classes of compounds are centered on the inhibition of protein kinases like Akt and enzymes within the ergosterol biosynthesis pathway. nih.govmdpi.com
Development of Structure-Biological Activity Relationships within Piperidine Carboxylates
Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of piperidine-based compounds, including analogues of this compound.
For the anticancer 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series targeting PKB/Akt, SAR studies revealed several key insights. nih.gov The core structure consists of the 4-aminopiperidine linked to a pyrrolo[2,3-d]pyrimidine headgroup, which occupies the adenine-binding region of the kinase, and a lipophilic side chain. It was found that converting the 4-amino-4-benzylpiperidine core to a 4-amino-4-carboxamide structure significantly improved metabolic stability and oral bioavailability while retaining potent PKB inhibition. nih.govnih.gov
The table below illustrates the impact of structural modifications on PKB inhibition for selected carboxamide analogues. nih.gov
| Compound | R Group (Substituent on Benzylamide) | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
| 21 | 4-Cl | 28 | 390 | 14 |
| 24 | 4-F | 110 | 1800 | 16 |
| 25 | 4-CH3 | 81 | >10000 | >120 |
| 28 | 2,4-diCl | 29 | 700 | 24 |
For antifungal 4-aminopiperidine derivatives, SAR analysis demonstrated that the nature of the substituents at both the piperidine nitrogen (N-1) and the 4-amino nitrogen is critical for activity. mdpi.com The most potent antifungal effects were observed with the combination of a benzyl (B1604629) or phenylethyl group at the N-1 position and a long alkyl chain, specifically an n-dodecyl group, at the 4-amino position. This combination is thought to optimize the compound's ability to interact with and disrupt the fungal cell membrane and its biosynthetic enzymes. mdpi.com
In the context of antibacterial activity against Mycobacterium abscessus, SAR studies on piperidine-4-carboxamides identified them as a new class of DNA gyrase inhibitors. nih.gov Modifications to the phenyl moiety of a lead compound showed that adding a trifluoromethyl group at the 4-position of the phenyl ring increased the activity nearly tenfold compared to the parent compound. nih.gov
These examples underscore the importance of systematic structural modifications to the piperidine carboxylate and carboxamide scaffold to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Intellectual Property Landscape and Future Research Directions for Ethyl 4 Amino 1 Ethylpiperidine 4 Carboxylate
Analysis of Patent Literature and Innovation Trends
An analysis of the patent literature reveals that Ethyl 4-amino-1-ethylpiperidine-4-carboxylate is primarily valued as a versatile pharmaceutical intermediate. The innovation trends are not focused on the compound in isolation but on the methodologies to produce the core piperidine (B6355638) structure and the subsequent conversion of this scaffold into proprietary, biologically active agents.
Patented methods for producing 4-substituted piperidine carboxylates, including structures analogous to this compound, highlight efforts to achieve efficiency, high yield, and scalability. While a specific patent detailing the synthesis of this exact molecule is not prominent, the general strategies found in the literature provide a clear blueprint.
A notable approach described in the patent literature is a one-step cyclization reaction. For instance, Chinese patent CN101525313A discloses a method for preparing various 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds. chemicalbook.com This method involves the cyclization of a compound with active methano groups and an N-substituted diethanolamine (B148213) derivative in the presence of a strong base like sodium hydride. chemicalbook.com This approach is presented as an improvement over older methods, such as the catalytic hydrogenation of pyridine (B92270) substitutes, by offering simpler operations and higher yields suitable for industrial production. chemicalbook.com
Another common strategy involves multi-step syntheses starting from readily available piperidones. An optimized Strecker-type condensation is a representative example, where a starting material like 1-benzylpiperidin-4-one is reacted with an amine and a cyanide source to form an aminonitrile. researchgate.net Subsequent hydrolysis and esterification steps yield the desired 4-amino-4-carboxylate structure. researchgate.net The N-ethyl group can be introduced via reductive amination either before or after the core ring formation.
The table below summarizes common patented strategies for the synthesis of the 4-aminopiperidine-4-carboxylate scaffold.
| Synthetic Strategy | Key Reactions | Starting Materials | Advantages Claimed in Patents |
| One-Step Cyclization | Cyclization of linear precursors | Active methano compounds, N-substituted diethanolamines | Simple operation, high yield, suitable for industrial scale-up chemicalbook.com |
| Strecker Synthesis | Aminonitrile formation, hydrolysis, esterification | Substituted Piperidones (e.g., 1-benzylpiperidin-4-one) | High efficiency for aminonitrile formation, optimized multi-step process researchgate.net |
| Reductive Amination | Imine formation and reduction | Piperidones, amines, ester-containing fragments | Versatile for introducing N-substituents nih.gov |
The true value of the this compound scaffold is unlocked through its derivatization. Patent literature is rich with claims for therapeutic applications of molecules that use this or a closely related structure as a core building block. The innovation trend is clear: the 4-amino and 4-carboxylate groups serve as handles for chemical modification to target a wide array of biological receptors and enzymes.
A significant area of application is in the development of opioid receptor modulators for analgesia. For example, U.S. patent US20100016365A1 describes substituted 4-amino-piperidines as potent opioid receptor modulators. researchgate.net This aligns with research demonstrating that piperidine derivatives are crucial components of powerful analgesics. chemicalbook.com
Another major therapeutic area is oncology . U.S. patent US10059714B2 claims 4-amino-piperidine-4-carboxamide derivatives as inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival pathways that is often dysregulated in cancer. nih.gov This indicates the potential for developing targeted cancer therapies from this scaffold.
Furthermore, derivatives have been investigated as cognition-enhancing agents . Research has shown that modifying the 4-aminopiperidine (B84694) structure can lead to potent nootropic drugs, with potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's. researchgate.net
The table below outlines key therapeutic areas and the corresponding compound classes claimed in patents.
| Therapeutic Area | Target/Mechanism of Action | Claimed Compound Class | Representative Patent |
| Pain Management | Opioid Receptor Modulation | Substituted 4-amino-piperidines | US20100016365A1 researchgate.net |
| Oncology | Protein Kinase B (PKB/Akt) Inhibition | 4-amino-N-aryl-piperidine-4-carboxamides | US10059714B2 nih.gov |
| Neurology | Cognition Enhancement (Nootropic) | 4-aminopiperidine analogues | Bioorg Med Chem Lett, 2003, 13(14), 2303-6 researchgate.net |
Identification of Emerging Research Areas and Unexplored Potential
Beyond the established patent landscape, future research is poised to explore more sophisticated derivatization strategies and employ advanced pharmacological profiling to uncover the full therapeutic potential of this scaffold.
The reactive sites on this compound—the secondary amine at position 4 and the ester at position 4—are ripe for chemical exploration. Emerging research focuses on creating diverse chemical libraries through advanced synthetic methodologies.
Amide Coupling: A primary strategy involves the conversion of the ethyl ester to a carboxamide. This is a cornerstone of medicinal chemistry, as the resulting amide bond is stable and allows for the introduction of a vast array of substituents. researchgate.net Modern coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to facilitate this transformation with high efficiency, even with challenging or electron-deficient amines. nih.govgrowingscience.com This allows for the synthesis of large libraries of N-substituted 4-amino-1-ethylpiperidine-4-carboxamides for screening.
N-Acylation and Sulfonylation: The 4-amino group is another key site for derivatization. Acylation with various acyl chlorides or sulfonylation with sulfonyl chlorides can introduce different functionalities that can modulate the compound's pharmacological profile, including its ability to form hydrogen bonds and its lipophilicity. researchgate.net
Multicomponent Reactions (MCRs): Advanced strategies like the Ugi four-component reaction (Ugi-4CR) offer a powerful method for rapid diversification. researchgate.net An MCR could theoretically use the 4-amino group as the amine component, allowing for the one-pot synthesis of highly complex and diverse piperidine derivatives, dramatically accelerating the discovery of new lead compounds. researchgate.net
To unlock the untapped potential of novel derivatives, advanced preclinical profiling is essential. This goes beyond simple binding assays to understand how these compounds behave in complex biological systems.
In Vivo Efficacy Models: For analgesic candidates, profiling would involve established models like the tail-flick test (for spinal analgesia) and the acetic acid-induced writhing test (for peripheral analgesia). chemicalbook.com For cognition enhancers, models such as the mouse passive avoidance test are used to assess effects on learning and memory. researchgate.net
Cell-Based Assays and Mechanistic Studies: For applications in oncology, profiling would include assays to measure the inhibition of target kinases like PKB in cancer cell lines, followed by downstream assays to confirm the mechanism of action, such as measuring apoptosis or cell cycle arrest.
In Silico and Molecular Docking Studies: Computational techniques are crucial for modern pharmacological profiling. Molecular docking can be used to predict how novel derivatives bind to their target receptors, such as the µ-opioid receptor. chemicalbook.com These in silico studies help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The future of drug discovery with scaffolds like this compound will be heavily influenced by artificial intelligence (AI) and machine learning (ML). acs.org These computational tools can dramatically accelerate the design-build-test-learn cycle. researchgate.net
Virtual Screening and De Novo Design: AI algorithms can screen vast virtual libraries of potential derivatives against a biological target, identifying candidates with a high probability of being active. googleapis.com Furthermore, generative AI models can design entirely new molecules (de novo design) based on a desired pharmacological profile, exploring chemical space that may not be accessible through traditional medicinal chemistry intuition. rsc.org
Predictive ADMET Modeling: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models, trained on large datasets, can predict the ADMET properties of virtual compounds with increasing accuracy. googleapis.com This allows researchers to prioritize the synthesis of derivatives that are more likely to have favorable drug-like properties, reducing late-stage failures.
Lead Optimization: Once an active hit is identified, AI can be used to suggest modifications to optimize its potency, selectivity, and pharmacokinetic profile. rsc.org By analyzing existing structure-activity relationship data, ML models can identify key structural features that contribute to biological activity and suggest modifications to enhance them. researchgate.net This data-driven approach can make the lead optimization process more efficient and successful. acs.org
Future Prospects for Ethyl 4-amino-1-piperidinecarboxylate in Specialized Chemical Fields
Ethyl 4-amino-1-piperidinecarboxylate has established itself as a versatile intermediate in organic synthesis, and its future prospects are intrinsically linked to the broader advancements in medicinal chemistry, agrochemicals, and material science. The unique structural features of this compound, namely the reactive primary amine and the piperidine ring, make it a valuable scaffold for creating complex molecules with specific biological activities and material properties. chemimpex.comcymitquimica.com
Pharmaceutical Development:
The most significant future applications for Ethyl 4-amino-1-piperidinecarboxylate lie in pharmaceutical research and development. chemimpex.com The piperidine moiety is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds due to its ability to influence solubility, lipophilicity, and metabolic stability. cymitquimica.comresearchgate.net This compound serves as a crucial starting material for a variety of therapeutic agents, particularly those targeting neurological disorders. chemimpex.com
Future research will likely focus on leveraging this building block to synthesize novel drug candidates with enhanced efficacy and selectivity. chemimpex.com Its utility has been demonstrated in the synthesis of diverse bioactive molecules, including:
Quinolin-2(1H)-one derivatives: These compounds are explored for various therapeutic applications. sigmaaldrich.com
M1 Muscarinic Acetylcholine Receptor (mAChR) agonists: These are of interest for treating cognitive disorders. sigmaaldrich.com
Milrinone analogs: These are investigated for their effects on intracellular calcium in cardiac cells. sigmaaldrich.com
Anti-Helicobacter pylori agents: New treatments for this common bacterial infection are a constant research focus. sigmaaldrich.com
The intellectual property landscape reflects the compound's importance, with numerous patents citing its use as a reactant in the synthesis of proprietary molecules. For instance, it has been used in the creation of patented benzimidazolinone derivatives and 6-substituted pyrido-pyrimidines. google.comgoogle.com.na This trend is expected to continue as researchers design and patent new chemical entities derived from this piperidine scaffold.
| Molecule Class | Therapeutic Area of Interest | Reference |
|---|---|---|
| Quinolin-2(1H)-one derivatives | Various | sigmaaldrich.com |
| Orally active M1 mAChR agonists | Neurological Disorders | sigmaaldrich.com |
| Milrinone analogs | Cardiovascular Disease | sigmaaldrich.com |
| Benzimidazolinone derivatives | Various | google.com |
Agrochemicals and Specialty Chemicals:
Beyond pharmaceuticals, Ethyl 4-amino-1-piperidinecarboxylate is a valuable intermediate in the development of novel agrochemicals. chemimpex.com The need for more effective and environmentally benign pesticides and herbicides drives research in this sector. The adaptability of the piperidine ring allows for the creation of a wide range of derivatives that can be screened for desired activity against agricultural pests and diseases. chemimpex.com Future work in this area will likely involve the synthesis of libraries of compounds derived from Ethyl 4-amino-1-piperidinecarboxylate for high-throughput screening.
Material Science:
A promising, albeit less explored, future for this compound is in the field of material science. chemimpex.com It can be incorporated into polymer formulations to potentially enhance mechanical properties and thermal stability. chemimpex.com The primary amine group offers a reactive site for polymerization or for grafting onto existing polymer backbones. This could lead to the development of advanced materials with tailored properties for various applications. chemimpex.com Further research is needed to fully realize the potential of this compound in creating new functional polymers. chemimpex.com
| Specialized Field | Potential Application | Key Feature | Reference |
|---|---|---|---|
| Agrochemicals | Synthesis of new pesticides and herbicides | Versatile structural scaffold for creating diverse derivatives | chemimpex.com |
| Material Science | Development of advanced polymers with enhanced properties | Reactive amine group for polymerization and grafting | chemimpex.com |
| Biochemical Research | Enzyme inhibition and receptor binding studies | Serves as a building block for molecular probes and ligands | chemimpex.com |
Q & A
Q. What statistical approaches reconcile contradictory biological activity data across replicate studies?
- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Outlier detection (e.g., Grubbs’ test) identifies experimental anomalies. Standardize protocols (e.g., cell lines, assay incubation times) to minimize variability .
Methodological Best Practices
Q. What quality control protocols ensure batch-to-batch consistency in research-scale synthesis?
Q. How are safety and handling protocols optimized for lab-scale use of this compound?
- Methodological Answer : Follow SDS guidelines for PPE (gloves, goggles) and ventilation. Store in amber vials at –20°C under desiccant. Neutralize waste with dilute HCl (for amine groups) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
